D-Arabitol-13C-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

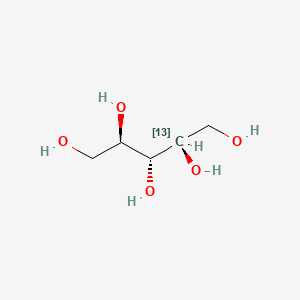

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12O5 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

(2R,3R,4R)-(213C)pentane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i3+1/t3-,4-,5+ |

InChI Key |

HEBKCHPVOIAQTA-PSKBJHQASA-N |

Isomeric SMILES |

C([C@H]([C@H]([13C@@H](CO)O)O)O)O |

Canonical SMILES |

C(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Use of D-Arabitol-13C-1 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Arabitol-13C-1 is a stable isotope-labeled form of the sugar alcohol D-arabitol. In the field of metabolic research, stable isotope tracers are invaluable tools for elucidating the dynamics of metabolic pathways, a technique known as Metabolic Flux Analysis (MFA). By introducing a 13C-labeled substrate into a biological system, researchers can track the incorporation of the heavy carbon isotope into various downstream metabolites. This allows for the quantification of the rates (fluxes) of metabolic reactions, providing a detailed snapshot of cellular metabolism under specific conditions.

While the use of this compound as a primary metabolic tracer is not yet widely documented in peer-reviewed literature, its availability opens up new avenues for investigating specific metabolic pathways. This guide will provide an in-depth overview of the known metabolism of D-arabitol and the established methodologies for using 13C-labeled compounds in research, thereby outlining the potential applications of this compound.

D-arabitol is a five-carbon sugar alcohol produced by various organisms, particularly fungi and yeasts.[1] Its accumulation has been noted in certain metabolic disorders, and it plays a role in the osmoregulation of some microorganisms.[1] As such, tracing its metabolic fate can provide insights into fungal metabolism, the pentose phosphate pathway (PPP), and related metabolic networks.

Core Applications in Research

The primary application of this compound is as a tracer in Metabolic Flux Analysis (MFA).[2][3] MFA is a powerful technique for quantifying the rates of intracellular metabolic reactions.[4] By tracking the distribution of the 13C label from this compound into connected metabolic pathways, researchers can:

-

Elucidate D-arabitol catabolism: Determine the specific pathways and enzymes involved in the breakdown of D-arabitol in various organisms.

-

Probe the Pentose Phosphate Pathway (PPP): As D-arabitol metabolism intersects with the PPP, this compound can be used to investigate the fluxes through this crucial pathway, which is involved in nucleotide synthesis and redox balance.

-

Study Fungal and Yeast Metabolism: D-arabitol is a significant metabolite in many fungi, including pathogenic species like Candida albicans. This compound could be a valuable tool for studying the metabolic adaptations of these organisms in different environments or in response to antifungal agents.

-

Investigate Inborn Errors of Metabolism: Elevated levels of arabitol are associated with certain genetic disorders. Tracing studies with this compound could help to understand the biochemical basis of these conditions.

Metabolic Pathways of D-Arabitol

The metabolism of D-arabitol can be broadly divided into its synthesis (anabolism) and breakdown (catabolism). The specific pathways can vary between organisms.

D-Arabitol Synthesis in Yeast

In many yeasts, D-arabitol is synthesized from intermediates of the pentose phosphate pathway, typically D-xylulose-5-phosphate or D-ribulose-5-phosphate. The pathway generally proceeds as follows:

-

Glucose is metabolized via glycolysis and the pentose phosphate pathway to produce D-ribulose-5-phosphate.

-

D-ribulose-5-phosphate is dephosphorylated to D-ribulose.

-

D-ribulose is then reduced to D-arabitol by an NAD(P)H-dependent reductase.

References

An In-depth Technical Guide to D-Arabitol-13C-1: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D-Arabitol-13C-1, a stable isotope-labeled sugar alcohol crucial for advancements in metabolic research and drug development. This document details its chemical structure, physicochemical properties, and its primary applications as a metabolic tracer. Experimental workflows and relevant metabolic pathways are also presented to facilitate its integration into research protocols.

Chemical Structure and Properties

This compound is an isotopologue of the naturally occurring sugar alcohol D-arabitol, where a single carbon-13 (¹³C) isotope replaces the naturally abundant carbon-12 at the C-1 position. This isotopic labeling renders the molecule distinguishable by mass spectrometry, making it an invaluable tool for tracing metabolic pathways without altering the molecule's chemical behavior.

The molecular formula for this compound is C₄¹³CH₁₂O₅. The IUPAC name is (2R,4R)-pentane-1,2,3,4,5-pentol-1-¹³C.

Table 1: Physicochemical Properties of D-Arabitol and this compound

| Property | D-Arabitol | This compound | Reference(s) |

| Molecular Formula | C₅H₁₂O₅ | C₄¹³CH₁₂O₅ | [1] |

| Molar Mass | 152.15 g/mol | Approx. 153.15 g/mol | [1] |

| Appearance | White crystalline powder | White crystalline powder | [2] |

| Melting Point | 101-104 °C | Not reported, expected to be very similar to unlabeled D-arabitol. | [2] |

| Boiling Point | 494.5 °C (predicted) | Not reported, expected to be very similar to unlabeled D-arabitol. | |

| Water Solubility | 729 g/L | Expected to be very similar to unlabeled D-arabitol. | [2] |

| SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO | O[13CH2]--INVALID-LINK----INVALID-LINK----INVALID-LINK--CO | |

| InChI Key | HEBKCHPVOIAQTA-QWWZWVQMSA-N | Not available | [1] |

Applications in Research and Drug Development

The primary utility of this compound lies in its application as a tracer in metabolic studies and as an internal standard for quantitative analysis.

-

Metabolic Flux Analysis (MFA): this compound is used to trace the flow of carbon atoms through metabolic pathways. By introducing the labeled compound into a biological system, researchers can track its conversion into various metabolites. The pattern of ¹³C incorporation, as measured by mass spectrometry or NMR, provides quantitative insights into the rates (fluxes) of metabolic reactions. This is particularly valuable in understanding the metabolic reprogramming in diseases like cancer or in optimizing microbial strains for biotechnological production.

-

Internal Standard for Mass Spectrometry: In quantitative metabolomics, this compound can be used as an internal standard. Since it has the same chemical and physical properties as its unlabeled counterpart, it co-elutes in chromatographic separations and ionizes similarly in the mass spectrometer. The known concentration of the added labeled standard allows for accurate quantification of the endogenous unlabeled D-arabitol, correcting for variations in sample preparation and instrument response.

Metabolic Pathways

D-arabitol is an intermediate in the pentose phosphate pathway (PPP) in many organisms, particularly fungi and bacteria. The synthesis and degradation of D-arabitol are linked to central carbon metabolism.

In many yeasts, D-arabitol is synthesized from D-glucose via the PPP. Glucose is converted to D-ribulose-5-phosphate, which is then dephosphorylated and reduced to form D-arabitol. Conversely, D-arabitol can be catabolized by oxidation to D-ribulose or D-xylulose, which can then be phosphorylated and enter the PPP.

Experimental Protocols

While specific protocols will vary depending on the experimental goals and the biological system under investigation, a general workflow for a ¹³C-metabolic flux analysis experiment using this compound is outlined below.

General Workflow for ¹³C-Metabolic Flux Analysis

Methodologies

1. Cell Culture and Labeling:

-

Cells (microbial or mammalian) are cultured in a defined medium where the primary carbon source is replaced with this compound, or it is added as a supplementary tracer.

-

The culture is maintained until a metabolic and isotopic steady state is reached. This is typically determined by stable cell density and consistent metabolite concentrations over time.

2. Metabolic Quenching and Metabolite Extraction:

-

To halt enzymatic activity and preserve the in vivo metabolic state, the cell culture is rapidly quenched, often using a cold solvent like methanol or a methanol/water mixture.

-

Metabolites are then extracted from the cells using a suitable solvent system, such as a mixture of chloroform, methanol, and water, to separate polar metabolites (like D-arabitol and its derivatives) from non-polar ones.

3. Sample Derivatization (for GC-MS):

-

For analysis by gas chromatography-mass spectrometry (GC-MS), polar metabolites must be chemically modified to increase their volatility.

-

A common two-step derivatization process involves:

-

Methoximation: Treatment with methoxyamine hydrochloride in pyridine to protect aldehyde and ketone groups.

-

Silylation: Subsequent treatment with a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to replace active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups.

-

4. GC-MS Analysis:

-

The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the different metabolites based on their boiling points and interactions with the column.

-

As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact ionization) and fragmented.

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum for each compound. The presence of the ¹³C isotope in this compound and its downstream metabolites will result in a mass shift in the corresponding ions, allowing for the determination of the isotopologue distribution.

5. Data Analysis and Flux Calculation:

-

The raw GC-MS data is processed to identify metabolites and quantify the relative abundances of their different isotopologues (molecules with different numbers of ¹³C atoms).

-

This isotopologue distribution data is then used as an input for computational models that calculate the intracellular metabolic fluxes.

Signaling Pathways

Based on available literature, D-arabitol is primarily recognized for its role in central carbon metabolism and as an osmolyte. There is currently no strong evidence to suggest that D-arabitol or its phosphorylated derivatives are directly involved in specific signaling cascades as signaling molecules themselves. Their impact on cellular processes is largely considered to be metabolic.

Synthesis

The synthesis of isotopically labeled compounds like this compound is a specialized process. While detailed proprietary methods are not always published, a common strategy for producing ¹³C-labeled sugars involves the reduction of a correspondingly labeled aldose or ketose. For instance, this compound could potentially be synthesized by the reduction of D-arabinose-1-¹³C or D-lyxose-1-¹³C. These labeled monosaccharide precursors can be obtained through either chemical synthesis or biosynthetic methods using microorganisms cultured on a ¹³C-labeled carbon source.

Conclusion

This compound is a powerful tool for researchers in the life sciences. Its utility in tracing metabolic pathways and serving as an internal standard for precise quantification makes it indispensable for metabolic engineering, drug development, and the study of metabolic diseases. The methodologies outlined in this guide provide a framework for the successful application of this compound in a research setting.

References

D-Arabitol-13C-1: A Technical Guide to its Biological Significance and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabitol, a five-carbon sugar alcohol (pentitol), is a naturally occurring polyol found in various organisms, including fungi, lichens, and plants. In clinical settings, elevated D-arabitol levels can serve as a biomarker for invasive candidiasis, an overgrowth of Candida species. The stable isotope-labeled form, D-Arabitol-13C-1, incorporates a heavy carbon isotope at the first carbon position. This isotopic labeling does not alter the molecule's chemical properties but allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

This key characteristic makes this compound an invaluable tool for researchers in metabolic studies. It serves as a tracer to elucidate the complex metabolic pathways involving pentitols and as an internal standard for the accurate quantification of D-arabitol in biological samples. This guide provides an in-depth overview of the metabolic pathways involving D-arabitol, the role of this compound in research, quantitative data from relevant studies, and detailed experimental protocols.

Metabolic Pathways of D-Arabitol

D-arabitol plays a central role in the carbon metabolism of many microorganisms. Its synthesis and degradation are tightly regulated and integrated with central carbon metabolism, primarily the Pentose Phosphate Pathway (PPP).

Biosynthesis in Fungi (e.g., Candida albicans)

In many yeasts and fungi, D-arabitol is a major metabolic byproduct synthesized from intermediates of the PPP.[1][2] The primary pathway involves the following steps:

-

Glucose-6-Phosphate from glycolysis enters the oxidative branch of the PPP.

-

A series of reactions yields D-Ribulose-5-Phosphate .[1]

-

D-Ribulose-5-phosphate is dephosphorylated by a phosphatase to form D-Ribulose .[3]

-

Finally, D-Ribulose is reduced to D-Arabitol by an NAD(P)H-dependent D-arabitol dehydrogenase.[1][3]

Studies using 14C-labeled glucose have confirmed that D-ribulose-5-phosphate is the major metabolic precursor of D-arabitol in Candida albicans.[1] An alternative pathway involving the reduction of D-Xylulose (another PPP intermediate) to D-arabitol by D-arabitol 4-dehydrogenase also exists.[2]

Catabolism in Bacteria (e.g., Bacillus methanolicus)

Bacteria capable of utilizing D-arabitol as a sole carbon source possess specific catabolic pathways to channel it into the PPP. Two primary routes have been identified.[4]

-

Permease-Dehydrogenase-Kinase Pathway : D-arabitol is transported into the cell by a permease. Inside the cell, it is oxidized by a dehydrogenase to D-Xylulose, which is then phosphorylated by a kinase to enter the PPP as D-Xylulose-5-Phosphate. This pathway is common in proteobacteria and actinobacteria.[4]

-

Phosphotransferase System (PTS) Pathway : D-arabitol is simultaneously transported and phosphorylated by a PTS, yielding D-arabitol phosphate. This intermediate is then oxidized by an arabitol phosphate dehydrogenase to a pentose phosphate (either Ribulose-5-P or Xylulose-5-P), which directly enters the PPP.[4]

References

Synthesis of ¹³C Labeled D-Arabitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of ¹³C labeled D-Arabitol, a crucial tool in metabolic research and drug development. The guide details both biosynthetic and chemical synthesis routes, offering experimental protocols and quantitative data to aid researchers in producing this isotopically labeled sugar alcohol.

Introduction

D-Arabitol is a five-carbon sugar alcohol that plays a role in various biological processes. The incorporation of a stable isotope like Carbon-13 (¹³C) into the D-Arabitol molecule allows for its use as a tracer in metabolic flux analysis, enabling the study of carbohydrate metabolism in various organisms and disease states. This guide outlines the primary methods for synthesizing ¹³C labeled D-Arabitol, focusing on providing practical, in-depth information for laboratory application.

Biosynthetic Route: Microbial Fermentation

The biosynthesis of ¹³C labeled D-Arabitol is most commonly achieved through microbial fermentation, leveraging the natural metabolic pathways of certain yeasts. This method offers the advantage of stereo-specificity, yielding the desired D-isomer. The general principle involves feeding a ¹³C labeled carbon source, typically ¹³C-D-glucose, to a yeast culture capable of producing D-Arabitol.

Signaling Pathway and Metabolic Logic

The primary metabolic pathway for D-Arabitol production in yeasts is the Pentose Phosphate Pathway (PPP). When a ¹³C labeled glucose is introduced, the label is incorporated into the intermediates of the PPP and ultimately into the D-Arabitol product. The key steps involve the conversion of D-glucose to D-ribulose-5-phosphate, which is then dephosphorylated to D-ribulose and subsequently reduced to D-Arabitol. For instance, fermentation of D-glucose-6-¹³C can lead to D-arabitol labeled at the C-5 position.

Caption: Biosynthetic pathway of ¹³C-D-Arabitol from ¹³C-D-Glucose in yeast.

Experimental Protocol: Fermentation with Candida albicans

This protocol is a representative example for the production of ¹³C labeled D-Arabitol using Candida albicans. Other yeast species such as Zygosaccharomyces sp. and Metschnikowia reukaufii can also be utilized with modifications to the culture conditions.

Materials:

-

Candida albicans strain (e.g., B311)

-

Yeast extract peptone dextrose (YPD) medium for pre-culture

-

Defined minimal medium containing:

-

¹³C labeled D-glucose (e.g., [U-¹³C₆]-D-glucose) as the sole carbon source (concentration to be optimized, typically 50-200 g/L)

-

Yeast nitrogen base without amino acids

-

Ammonium sulfate

-

Potassium phosphate monobasic

-

Magnesium sulfate heptahydrate

-

-

Sterile culture flasks or bioreactor

-

Shaking incubator or fermenter

Procedure:

-

Pre-culture: Inoculate a single colony of C. albicans into 10 mL of YPD medium and incubate at 30°C with shaking (200 rpm) for 24 hours.

-

Inoculation: Transfer the pre-culture to a larger volume of defined minimal medium containing the ¹³C labeled D-glucose. The initial optical density (OD₆₀₀) should be around 0.1-0.2.

-

Fermentation: Incubate the culture at 30°C with vigorous shaking (200-250 rpm) to ensure adequate aeration. If using a fermenter, maintain a dissolved oxygen level above 20%. The fermentation is typically carried out for 5-10 days.

-

Monitoring: Monitor the consumption of ¹³C-D-glucose and the production of ¹³C-D-Arabitol periodically using techniques like HPLC or NMR.

-

Harvesting: Once the glucose is consumed and D-Arabitol production has plateaued, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes). The supernatant contains the secreted ¹³C-D-Arabitol.

Purification of ¹³C-D-Arabitol from Fermentation Broth

Materials:

-

Activated charcoal

-

Cation and anion exchange resins (e.g., Dowex 50W-X8 and Dowex 1-X8)

-

Ethanol (95% and absolute)

-

Rotary evaporator

-

Freeze-dryer

Procedure:

-

Decolorization: Add activated charcoal to the cell-free supernatant (fermentation broth) at a concentration of 1-2% (w/v). Stir for 1-2 hours at room temperature and then remove the charcoal by filtration.

-

Ion Exchange Chromatography: Pass the decolorized supernatant through a column packed with a strong cation exchange resin in the H⁺ form, followed by a column with a strong anion exchange resin in the OH⁻ form to remove salts and other charged impurities.

-

Concentration: Concentrate the resulting solution using a rotary evaporator at a temperature below 50°C until a syrup is obtained.

-

Crystallization: Add absolute ethanol to the syrup and store at 4°C to induce crystallization of ¹³C-D-Arabitol.

-

Isolation and Drying: Collect the crystals by filtration, wash with cold 95% ethanol, and dry under vacuum or by freeze-drying.

Quantitative Data

The yields of D-Arabitol can vary significantly depending on the yeast strain and fermentation conditions.

| Yeast Strain | ¹³C-Substrate | Titer (g/L) | Yield (g/g substrate) | Reference |

| Zygosaccharomyces sp. Gz-5 | D-Glucose | 114 | 0.386 | [1] |

| Metschnikowia reukaufii | D-Glucose | 92.45 | 0.46 | [2] |

| Wickerhamomyces anomalus | Glycerol | 38.1 | 0.42 | [3] |

| Candida quercitrusa | Glycerol | 85.1 | 0.40 | [4] |

Note: The yields presented are for unlabeled substrates and serve as an estimation for labeled synthesis. Isotopic enrichment is expected to be high, often >98%, depending on the purity of the labeled substrate.

Chemical Synthesis Route

Chemical synthesis provides an alternative route to ¹³C labeled D-Arabitol, offering the potential for specific labeling patterns that may be difficult to achieve biosynthetically. A common and straightforward method is the catalytic hydrogenation of ¹³C labeled D-Arabinose.

Reaction Workflow

The chemical synthesis involves the reduction of the aldehyde group of D-Arabinose to a primary alcohol, yielding D-Arabitol.

Caption: Workflow for the chemical synthesis of ¹³C-D-Arabitol via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of ¹³C-D-Arabinose

Materials:

-

¹³C labeled D-Arabinose (e.g., [1-¹³C]-D-Arabinose or [U-¹³C₅]-D-Arabinose)

-

Ruthenium on activated carbon catalyst (Ru/C, typically 5 wt%)

-

High-pressure hydrogenation reactor (e.g., Parr autoclave)

-

Deionized water (degassed)

-

Hydrogen gas (high purity)

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

Reactor Setup: In a high-pressure reactor, dissolve the ¹³C labeled D-Arabinose in deionized water to a concentration of 10-20% (w/v).

-

Catalyst Addition: Add the Ru/C catalyst to the solution. The catalyst loading is typically 1-5% by weight relative to the D-Arabinose.

-

Hydrogenation: Seal the reactor and purge several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to 40-60 bar. Heat the reaction mixture to 90-120°C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by measuring the hydrogen uptake. The reaction is typically complete within 2-6 hours.

-

Catalyst Removal: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: The resulting aqueous solution of ¹³C-D-Arabitol can be purified by crystallization as described in the biosynthetic purification section (2.3).

Quantitative Data

| Parameter | Value | Reference |

| Typical Catalyst | Ruthenium on Carbon (Ru/C) | [5] |

| Temperature | 90 - 120 °C | [6] |

| Hydrogen Pressure | 40 - 60 bar | [7] |

| Reaction Time | 2 - 6 hours | |

| Conversion | >98% | [8] |

| Selectivity to D-Arabitol | >95% | [8] |

Note: The yield of the final crystallized product will depend on the efficiency of the purification steps. Isotopic enrichment will be determined by the purity of the starting ¹³C-D-Arabinose.

Analysis and Characterization

The identity, purity, and isotopic enrichment of the synthesized ¹³C labeled D-Arabitol should be confirmed using appropriate analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and determining the position and extent of ¹³C labeling. Quantitative ¹³C NMR can be used to determine the isotopic enrichment at specific carbon positions.[9][10][11][12][13]

-

Mass Spectrometry (MS): MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can be used to confirm the molecular weight of the labeled compound and to determine the overall isotopic enrichment.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., an amine-based column) and refractive index detection can be used to assess the chemical purity of the final product.

Conclusion

This guide has provided a detailed overview of the primary methods for synthesizing ¹³C labeled D-Arabitol. The biosynthetic route offers a straightforward approach to producing the D-isomer from ¹³C-glucose, while the chemical synthesis route via catalytic hydrogenation of ¹³C-D-arabinose provides an alternative that can be advantageous for specific labeling patterns. The choice of method will depend on the desired labeling pattern, available starting materials, and laboratory capabilities. The experimental protocols and quantitative data presented herein should serve as a valuable resource for researchers in the fields of metabolic research and drug development.

References

- 1. d-Arabitol production by a high arabitol-producing yeast, Zygosaccharomyces sp. Gz-5 isolated from miso - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Frontiers | Production of arabitol from glycerol by immobilized cells of Wickerhamomyces anomalus WC 1501 [frontiersin.org]

- 4. Production of D-arabitol from raw glycerol by Candida quercitrusa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orbit.dtu.dk [orbit.dtu.dk]

- 11. magritek.com [magritek.com]

- 12. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

D-Arabitol-13C-1 as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of D-Arabitol-13C-1 as a stable isotope tracer for metabolic flux analysis, with a particular focus on its utility in probing the pentose phosphate pathway (PPP). This document is intended for researchers and professionals in the fields of biochemistry, metabolic engineering, and drug development who are interested in utilizing stable isotope tracers to elucidate complex metabolic networks.

Introduction: D-Arabitol and its Metabolic Significance

D-arabitol is a five-carbon sugar alcohol that plays a significant role in the metabolism of various organisms, particularly fungi and yeasts.[1][2] In these organisms, D-arabitol is involved in osmoregulation and carbohydrate storage.[2] The synthesis of D-arabitol is intricately linked to the pentose phosphate pathway (PPP), a crucial metabolic route for the production of NADPH and precursors for nucleotide biosynthesis.[3][4] Specifically, D-arabitol is synthesized from the PPP intermediate D-ribulose-5-phosphate.[4] This direct connection makes isotopically labeled D-arabitol an invaluable tool for studying the flux through the PPP. The accumulation of D-arabitol can also be an indicator of certain microbial overgrowths, such as Candida albicans, in clinical settings.[1]

Core Principles of this compound as a Stable Isotope Tracer

Stable isotope tracing is a powerful technique to track the flow of atoms through metabolic pathways. This compound is a form of D-arabitol where one of the carbon atoms at the first position has been replaced with the stable isotope carbon-13 (¹³C). When introduced into a biological system, this compound is metabolized, and the ¹³C label is incorporated into downstream metabolites. By tracking the distribution of this label, researchers can quantify the rate of metabolic reactions, a process known as metabolic flux analysis (MFA).

The primary application of this compound is in the study of the pentose phosphate pathway. As D-arabitol is synthesized from D-ribulose-5-phosphate, the catabolism of this compound will introduce the ¹³C label into the PPP. This allows for the quantification of flux through both the oxidative and non-oxidative branches of the PPP, providing insights into cellular redox balance and nucleotide metabolism.

Experimental Protocols for Metabolic Flux Analysis using this compound

Cell Culture and Isotopic Labeling

-

Cell Culture: The specific organism or cell line of interest (e.g., fungal culture, mammalian cell line) is cultured under controlled conditions (temperature, pH, aeration) in a chemically defined medium.

-

Tracer Introduction: At a designated point in the growth phase (typically mid-exponential phase to ensure metabolic steady-state), the primary carbon source in the medium is partially or fully replaced with this compound. The concentration of the tracer should be optimized to ensure sufficient labeling without causing metabolic perturbations.

-

Isotopic Steady State: The culture is incubated for a sufficient period to achieve an isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant. The time required to reach this state varies depending on the organism and its metabolic rates.

Metabolite Quenching and Extraction

-

Rapid Quenching: To halt all enzymatic activity and preserve the in vivo metabolic state, the cells are rapidly quenched. This is often achieved by flash-freezing the cell culture in a cold solvent, such as liquid nitrogen or a cold methanol solution.

-

Metabolite Extraction: Intracellular metabolites are then extracted from the quenched cells. A common method involves using a cold solvent mixture, such as methanol/water or chloroform/methanol/water, to lyse the cells and solubilize the metabolites. The extraction process should be performed at low temperatures to minimize metabolite degradation.

Analytical Methods for Isotope Analysis

The isotopic enrichment of metabolites is typically measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and identify metabolites. The mass spectrometer measures the mass-to-charge ratio of the ions, allowing for the determination of the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms). High-resolution mass spectrometry is particularly useful for resolving isotopologues.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C-NMR spectroscopy can provide detailed information about the positional distribution of the ¹³C label within a metabolite. This positional information is highly valuable for resolving fluxes through complex pathways with intricate carbon rearrangements, such as the PPP.[6]

Data Analysis and Flux Calculation

-

Isotopomer Data Correction: The raw MS or NMR data must be corrected for the natural abundance of ¹³C and other isotopes.[7]

-

Metabolic Modeling: A stoichiometric model of the relevant metabolic network is constructed. This model defines the biochemical reactions and the corresponding carbon atom transitions.

-

Flux Estimation: Computational algorithms are used to estimate the intracellular metabolic fluxes that best explain the experimentally measured isotopomer distributions. This involves solving a system of algebraic equations that relate the fluxes to the labeling patterns of the metabolites.

Quantitative Data Summary

The available literature provides limited specific quantitative data from this compound tracer experiments. However, related studies using other ¹³C-labeled tracers to probe the pentose phosphate pathway offer valuable context.

| Tracer | Organism/Cell Line | Analytical Method | Key Finding | Reference |

| [1,2-¹³C₂]glucose | Human hepatoma cells (Hep G2) | GC-MS | Pentose cycle activity was determined to be 5.73 ± 0.52% of the glucose flux. | [8][9] |

| [2,3-¹³C₂]glucose | Rats | ¹³C NMR | The PPP was more active in the fed versus fasted state in the liver and heart. | [10] |

| L-[2-¹³C]arabinose | Candida arabinofermentans | ¹³C NMR | Demonstrated recycling of glucose-6-phosphate through the oxidative PPP to regenerate NADPH. | [6] |

| ¹³C-labelled D-glucose | Saccharomyces cerevisiae | NMR | Approximately 60% of the D-ribose produced was derived from D-glucose. | [11] |

Visualizations of Metabolic Pathways and Experimental Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Metabolic pathway for D-Arabitol synthesis from the Pentose Phosphate Pathway.

Caption: General workflow for a 13C-Metabolic Flux Analysis (MFA) experiment.

References

- 1. Arabitol - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Pentose Phosphate Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

- 4. D-arabitol metabolism in Candida albicans: studies of the biosynthetic pathway and the gene that encodes NAD-dependent D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. Mass isotopomer study of the nonoxidative pathways of the pentose cycle with [1,2-13C2]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing the flux of D-glucose to the pentose phosphate pathway in Saccharomyces cerevisiae for the production of D-ribose and ribitol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Arabitol-1-13C in Elucidating Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in the field of metabolic research, enabling the precise tracing of atoms through complex biochemical networks. Among these, D-Arabitol-1-13C, a five-carbon sugar alcohol isotopically labeled at the first carbon position, serves as a powerful probe for dissecting the intricacies of the pentose phosphate pathway (PPP) and related metabolic routes. The introduction of the heavy isotope ¹³C at a specific position allows researchers to follow the metabolic fate of D-arabitol, providing critical insights into pathway activity, metabolic flux, and the impact of disease states or therapeutic interventions on cellular metabolism. This guide provides an in-depth overview of the function of D-Arabitol-1-¹³C in metabolic studies, complete with experimental considerations and data interpretation frameworks.

The application of stable isotope-assisted metabolomics has significantly advanced our understanding of cellular metabolism.[1][2] These techniques are foundational in industrial biotechnology, environmental microbiology, and medical research for tracking substrate utilization, identifying unknown metabolites, and quantifying carbon fluxes.[1][2]

Core Concepts in ¹³C-Metabolic Flux Analysis (¹³C-MFA)

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique that utilizes stable isotope tracers like D-Arabitol-1-¹³C to quantify the rates (fluxes) of intracellular metabolic reactions.[3][4] The fundamental principle involves introducing the ¹³C-labeled substrate into a biological system and allowing it to be metabolized. As the labeled carbon atoms are incorporated into downstream metabolites, the resulting mass isotopomer distributions are measured using analytical techniques such as mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[4] By analyzing these labeling patterns in the context of a metabolic network model, the relative and absolute fluxes through various pathways can be determined.[3]

D-Arabitol Metabolism and the Pentose Phosphate Pathway

D-arabitol is a polyol that is closely linked to the pentose phosphate pathway (PPP), a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[5] In many organisms, particularly fungi and some bacteria, D-arabitol can be synthesized from intermediates of the PPP, such as D-ribulose-5-phosphate.[5] Conversely, D-arabitol can be catabolized, feeding back into the central carbon metabolism. The catabolism of D-arabitol typically proceeds via oxidation to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, a key intermediate of the PPP.[1]

The use of D-Arabitol-1-¹³C allows for the direct interrogation of this metabolic axis. The ¹³C label at the C1 position provides a specific marker to trace the entry and subsequent distribution of arabitol-derived carbons within the PPP and connected pathways.

Experimental Protocols

While specific protocols for D-Arabitol-1-¹³C are not widely published, a general methodology for a ¹³C-MFA experiment using a labeled pentitol in cell culture can be outlined. This protocol is adapted from established ¹³C-MFA procedures.[6][7]

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

-

Medium Exchange: Aspirate the standard medium and replace it with a specially formulated medium containing D-Arabitol-1-¹³C as the tracer substrate. The concentration of the tracer should be optimized based on the cell type and experimental goals. All other essential nutrients should be present in non-labeled form.

-

Incubation: Culture the cells in the labeling medium for a predetermined period to allow for the uptake and metabolism of the tracer, leading to an isotopic steady state. The time required to reach this state depends on the turnover rates of the metabolites of interest.[4]

Metabolite Extraction

-

Quenching: Rapidly halt metabolic activity by aspirating the labeling medium and washing the cells with an ice-cold quenching solution (e.g., 0.9% NaCl).

-

Extraction: Lyse the cells and extract the intracellular metabolites using a cold solvent mixture, such as 80:20 methanol:water.

-

Sample Preparation: Centrifuge the cell lysate to pellet debris and collect the supernatant containing the metabolites. The extract is then dried, typically under a stream of nitrogen or by lyophilization.

Analytical Measurement

-

Derivatization: To improve volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis, the dried metabolites are chemically derivatized.

-

GC-MS Analysis: The derivatized sample is injected into a GC-MS system. The gas chromatograph separates the individual metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distribution for each metabolite.

Data Analysis and Flux Calculation

-

Mass Isotopomer Distribution (MID) Determination: The raw mass spectral data is processed to correct for the natural abundance of ¹³C and determine the fractional abundance of each mass isotopomer for all measured metabolites.

-

Flux Estimation: The determined MIDs, along with measured extracellular fluxes (e.g., substrate uptake and product secretion rates), are used as inputs for a computational model of the metabolic network. An optimization algorithm is then employed to estimate the intracellular fluxes that best reproduce the experimental data.

Data Presentation

The primary quantitative output of a ¹³C-MFA study is a flux map, which is a table of the calculated reaction rates through the metabolic network. These fluxes are typically reported relative to a specific uptake rate (e.g., the rate of D-arabitol consumption). Below is a representative table illustrating how such data might be presented.

Table 1: Representative Metabolic Flux Data from a Hypothetical D-Arabitol-1-¹³C Tracing Experiment

| Metabolic Reaction | Abbreviation | Relative Flux (mol/100 mol D-Arabitol Uptake) |

| D-Arabitol Uptake | v_uptake | 100.0 ± 0.0 |

| D-Arabitol -> D-Xylulose | v_AR_DH | 95.2 ± 3.1 |

| D-Xylulose -> D-Xylulose-5-P | v_XK | 94.8 ± 3.2 |

| Glucose-6-P -> 6-P-Gluconolactone | v_G6PDH | 35.7 ± 2.5 |

| 6-P-Gluconate -> Ribulose-5-P | v_6PGDH | 35.5 ± 2.5 |

| Ribulose-5-P <-> Xylulose-5-P | v_RPE | 60.1 ± 4.0 |

| Ribulose-5-P <-> Ribose-5-P | v_RPI | 25.3 ± 1.8 |

| Xylulose-5-P + Ribose-5-P <-> G3P + Sedoheptulose-7-P | v_TKT1 | 40.2 ± 2.9 |

| Sedoheptulose-7-P + G3P <-> Fructose-6-P + Erythrose-4-P | v_TAL | 30.1 ± 2.2 |

| Xylulose-5-P + Erythrose-4-P <-> Fructose-6-P + G3P | v_TKT2 | 30.0 ± 2.2 |

| Fructose-6-P -> Pyruvate (Glycolysis) | v_glyc | 75.4 ± 5.1 |

Note: The data presented in this table is for illustrative purposes only and does not represent the results of a specific experiment.

Visualization of Metabolic Pathways

Understanding the flow of the ¹³C label from D-Arabitol-1-¹³C through the metabolic network is crucial for interpreting the results of a tracer experiment. The following diagram, generated using the DOT language, illustrates the catabolic pathway of D-arabitol and its entry into the pentose phosphate pathway.

Applications in Drug Development and Disease Research

The ability to quantify metabolic fluxes using D-Arabitol-1-¹³C has significant implications for drug development and the study of diseases with metabolic underpinnings.

-

Oncology: Cancer cells often exhibit altered glucose metabolism and an increased reliance on the PPP to support rapid proliferation and combat oxidative stress. D-Arabitol-1-¹³C can be used to probe the activity of the PPP in cancer cells and to assess the metabolic effects of novel anti-cancer therapies that target this pathway.

-

Infectious Diseases: As D-arabitol is a metabolite produced by certain pathogenic fungi like Candida albicans, understanding its metabolism is crucial for developing antifungal drugs. D-Arabitol-1-¹³C can be used to study the metabolic pathways in these organisms and to identify potential drug targets.

-

Metabolic Disorders: The PPP is involved in various metabolic processes, and its dysregulation has been implicated in diseases such as diabetes. Tracing the metabolism of D-arabitol can provide insights into the functioning of this pathway in the context of such disorders.

Conclusion

D-Arabitol-1-¹³C is a valuable tool for metabolic research, providing a means to quantitatively assess the fluxes through the pentose phosphate pathway and related metabolic networks. By combining stable isotope labeling with advanced analytical and computational techniques, researchers can gain a deeper understanding of cellular metabolism in health and disease, paving the way for the development of new therapeutic strategies. The methodologies and concepts outlined in this guide provide a framework for the application of D-Arabitol-1-¹³C in sophisticated metabolic studies.

References

- 1. Assessing the Pentose Phosphate Pathway Using [2, 3-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. 13C n.m.r. isotopomer and computer-simulation studies of the non-oxidative pentose phosphate pathway of human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Assessing the pentose phosphate pathway using [2, 3-13 C2 ]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol to track the biosynthesis of cholesterol in cultured HCC cells using 13C compound-specific stable isotopic tracers - PMC [pmc.ncbi.nlm.nih.gov]

Exploring D-Arabitol Metabolism in Fungi with 13C Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-arabitol, a five-carbon sugar alcohol, is a significant metabolite in many fungal species, playing crucial roles in osmoprotection, as a storage carbohydrate, and potentially in pathogenesis.[1] Its production is intricately linked to the central carbon metabolism, specifically the pentose phosphate pathway (PPP). Understanding the dynamics of D-arabitol metabolism is therefore of high interest for basic mycological research, metabolic engineering for the production of valuable chemicals, and the development of novel antifungal therapies.[2][3][4]

This technical guide provides a comprehensive overview of D-arabitol metabolism in fungi, with a focus on the application of 13C labeling techniques for pathway elucidation and flux analysis. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to investigate this important metabolic pathway.

D-Arabitol Metabolic Pathways in Fungi

Fungi possess distinct pathways for the biosynthesis and, in some cases, the catabolism of D-arabitol. These pathways are interconnected with the central carbon metabolism, primarily the pentose phosphate pathway.

Biosynthesis of D-Arabitol

The primary route for D-arabitol synthesis in fungi, including the well-studied opportunistic pathogen Candida albicans, originates from the pentose phosphate pathway intermediate, D-ribulose-5-phosphate.[5][6][7] The process involves two key enzymatic steps:

-

Dephosphorylation: D-ribulose-5-phosphate is dephosphorylated to yield D-ribulose. This reaction is catalyzed by a phosphatase.

-

Reduction: D-ribulose is then reduced to D-arabitol. This step is typically catalyzed by an NAD(P)H-dependent D-arabitol dehydrogenase (ArDH).[1][6]

dot

Catabolism of Arabitol

While D-arabitol is primarily a product of metabolism in many fungi, some species can utilize arabitol as a carbon source. The catabolic pathway for L-arabitol has been characterized in some filamentous fungi and involves the following steps, ultimately feeding into the pentose phosphate pathway:

-

Oxidation to L-Xylulose: L-arabitol is oxidized to L-xylulose by an L-arabitol dehydrogenase.

-

Reduction to Xylitol: L-xylulose is then reduced to xylitol by an L-xylulose reductase.

-

Oxidation to D-Xylulose: Xylitol is oxidized to D-xylulose by a xylitol dehydrogenase.

-

Phosphorylation: Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway.[8]

The catabolism of D-arabitol in fungi that can utilize it proceeds via its oxidation back to D-ribulose by D-arabitol dehydrogenase, which is then phosphorylated to enter the PPP.[5][9]

dot

13C Labeling for Metabolic Flux Analysis

13C Metabolic Flux Analysis (MFA) is a powerful technique to quantify the in vivo rates (fluxes) of metabolic pathways. By supplying a 13C-labeled substrate (e.g., [1,2-13C]glucose or [U-13C]glucose) and analyzing the resulting labeling patterns in key metabolites, researchers can deduce the flow of carbon through the metabolic network.[10][11]

Experimental Workflow for 13C-MFA

A typical 13C-MFA experiment involves several key steps:

dot

Detailed Experimental Protocols

-

Strain and Pre-culture: Inoculate the fungal strain of interest (e.g., Candida albicans) in a standard liquid medium (e.g., YPD) and grow overnight at the optimal temperature and shaking speed.

-

Labeling Medium: Prepare a defined minimal medium with a known concentration of the 13C-labeled substrate as the sole carbon source. A common choice is a mixture of 80% [1-13C]glucose and 20% [U-13C]glucose to ensure sufficient labeling in various metabolites.[10]

-

Inoculation and Growth: Inoculate the pre-culture into the labeling medium to a specific starting optical density (e.g., OD600 of 0.1).

-

Steady-State Growth: Cultivate the cells under controlled conditions (e.g., in a chemostat or during the exponential growth phase in a batch culture) to achieve a metabolic and isotopic steady state.

-

Cell Harvesting: Rapidly harvest the cells by centrifugation or vacuum filtration.

-

Quenching: Immediately quench the metabolic activity to prevent changes in metabolite levels. A common method is to plunge the cell pellet or filter into a cold solvent mixture, such as 60% methanol pre-cooled to -50°C.

-

Extraction: Extract the intracellular metabolites using a suitable solvent system. A widely used method is a two-step extraction with hot ethanol followed by a second extraction with water. Alternatively, a chloroform-methanol-water extraction can be used to separate polar and nonpolar metabolites.

-

Sample Preparation for Analysis: The extracted metabolites are then dried (e.g., by lyophilization or speed-vacuum) and derivatized if necessary for GC-MS analysis.

-

GC-MS or NMR Analysis: Analyze the prepared samples using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the mass isotopomer distributions of key metabolites, particularly amino acids and sugar phosphates.

-

Data Processing: Process the raw analytical data to correct for the natural abundance of isotopes and to calculate the mass distribution vectors (MDVs) for each metabolite fragment.

-

Flux Calculation: Utilize specialized software (e.g., INCA, OpenFLUX, METRAN) to fit the experimental MDVs to a metabolic model of the organism's central carbon metabolism. This computational step estimates the intracellular metabolic fluxes that best reproduce the observed labeling patterns.

Quantitative Data from 13C Labeling Studies

While specific flux data for D-arabitol production is still an active area of research, studies on related pathways provide valuable insights. The following tables summarize representative quantitative data from 13C labeling experiments in fungi.

Table 1: D-Arabitol Production in Various Fungi

| Fungal Species | Substrate | D-Arabitol Titer (g/L) | Yield (g/g substrate) | Reference |

| Metschnikowia reukaufii AJ14787 | D-Glucose | 206 | 0.52 | [12] |

| Zygosaccharomyces sp. Gz-5 | D-Glucose | 133 (fed-batch) | 0.386 (batch) | [13] |

| Zygosaccharomyces rouxii (Metabolically Engineered) | D-Glucose | 149.10 | - | [4] |

Table 2: Representative Pentose Phosphate Pathway Fluxes in Yeast (from 13C-MFA)

Note: Fluxes are typically normalized to the glucose uptake rate.

| Pathway/Reaction | Relative Flux (%) | Condition | Reference |

| Pentose Phosphate Pathway (Oxidative Branch) | 15-30 | Aerobic, glucose-limited | (Synthesized from general knowledge) |

| Glycolysis | 70-85 | Aerobic, glucose-limited | (Synthesized from general knowledge) |

| Transketolase | Variable | Dependent on precursor demand | (Synthesized from general knowledge) |

| Transaldolase | Variable | Dependent on precursor demand | (Synthesized from general knowledge) |

D-Arabitol Metabolism as a Drug Target

The enzymes involved in D-arabitol metabolism, particularly D-arabitol dehydrogenase (ArDH), present potential targets for the development of novel antifungal drugs.[1]

-

Essentiality for Pathogenesis: The accumulation of D-arabitol has been linked to the pathogenesis of infections caused by fungi like Candida albicans. Therefore, inhibiting its production could attenuate virulence.

-

Fungal-Specific Enzymes: Fungal ArDH may have distinct structural and kinetic properties compared to any homologous enzymes in humans, offering the potential for selective inhibition.

Drug Development Workflow

The development of inhibitors targeting D-arabitol metabolism would follow a typical drug discovery pipeline:

dot

The inhibition of ArDH would be expected to reduce the production of D-arabitol, potentially impacting the fungus's ability to cope with osmotic stress and thrive within the host environment.

Conclusion

The study of D-arabitol metabolism in fungi is a rapidly evolving field with significant implications for biotechnology and medicine. The application of 13C labeling and metabolic flux analysis provides a powerful toolkit for dissecting the intricate details of this pathway. By gaining a quantitative understanding of the carbon flow to and from D-arabitol, researchers can identify key regulatory points and metabolic bottlenecks. This knowledge is crucial for the rational design of metabolic engineering strategies to enhance D-arabitol production and for the development of novel antifungal agents that target this important fungal-specific pathway. Future research focusing on obtaining precise flux data for D-arabitol biosynthesis and on the structural and functional characterization of the enzymes involved will undoubtedly accelerate progress in both of these exciting areas.

References

- 1. insilico Characterization and Homology Modeling of Arabitol Dehydrogenase (ArDH) from Candida albican - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. High-level production of d-arabitol by Zygosaccharomyces rouxii from glucose: Metabolic engineering and process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. Fungal arabinan and l-arabinose metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-arabitol metabolism in Candida albicans: construction and analysis of mutants lacking D-arabitol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Production of D-arabitol by Metschnikowia reukaufii AJ14787 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. d-Arabitol production by a high arabitol-producing yeast, Zygosaccharomyces sp. Gz-5 isolated from miso - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Pentose Phosphate Pathway: A Technical Guide to D-Arabitol-13C-1 Isotope Tracing

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the use of D-Arabitol-13C-1 as a metabolic tracer for investigating the pentose phosphate pathway (PPP). While direct literature on the application of this compound for metabolic flux analysis is emerging, this document consolidates the established biochemical connections between D-arabitol and the PPP, alongside established methodologies for stable isotope tracing, to present a comprehensive framework for its use.

Introduction to D-Arabitol and the Pentose Phosphate Pathway

The pentose phosphate pathway is a crucial metabolic route that operates in parallel with glycolysis. Its primary functions are to produce NADPH, a key reductant in anabolic processes and antioxidant defense, and to generate precursors for nucleotide biosynthesis, such as ribose-5-phosphate.[1] Given its central role in cellular proliferation, stress resistance, and biosynthesis, the PPP is a significant area of interest in various research fields, including oncology and metabolic diseases.

D-arabitol, a five-carbon sugar alcohol, is metabolically linked to the PPP. In many organisms, D-arabitol can be synthesized from the PPP intermediate D-ribulose-5-phosphate and can also be catabolized to enter the PPP as D-xylulose-5-phosphate.[2][3] This bidirectional relationship makes this compound a potentially valuable tool for probing PPP activity. By tracing the incorporation of the 13C label from this compound into downstream metabolites, researchers can gain insights into the flux and regulation of this vital pathway.

The Metabolic Journey of this compound

The utility of this compound as a tracer hinges on its enzymatic conversion into PPP intermediates. The key enzymes facilitating this are D-arabitol dehydrogenase and xylulokinase.

-

Oxidation of D-Arabitol: D-arabitol is oxidized to D-xylulose by NAD+-dependent D-arabitol dehydrogenase.[4]

-

Phosphorylation of D-xylulose: D-xylulose is then phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which is a central intermediate of the non-oxidative branch of the PPP.

Once the 13C label from this compound enters the PPP as D-xylulose-5-phosphate, it can be tracked as it flows through the various reactions of the pathway, including transketolase and transaldolase exchanges, leading to the labeling of other intermediates such as ribose-5-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, and fructose-6-phosphate.

Hypothetical Experimental Protocol for this compound Tracing

This section outlines a generalized experimental protocol for conducting a stable isotope tracing experiment using this compound.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.

-

Media Formulation: Culture cells in a defined medium. For the experiment, replace the standard carbon source (e.g., glucose) with a formulation containing a known concentration of unlabeled glucose and this compound. The ratio of these substrates should be optimized based on the cell line and experimental goals.

-

Labeling Time Course: Perform a time-course experiment (e.g., 0, 2, 4, 8, 12, 24 hours) to determine the optimal labeling duration to achieve a metabolic steady-state.

-

Cell Harvesting: At each time point, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a pre-chilled extraction solvent.

Metabolite Extraction

-

Solvent System: A common method for extracting polar metabolites is to use a cold solvent mixture, such as 80:20 methanol:water.

-

Extraction Procedure: Add the cold extraction solvent to the cell pellet, vortex thoroughly, and incubate at -20°C for at least 30 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the metabolites for subsequent analysis.

Analytical Methods: LC-MS/MS for Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for separating and quantifying the mass isotopologues of PPP intermediates.[5][6][7]

-

Chromatographic Separation: Utilize a suitable LC method for the separation of polar sugar phosphates. Anion-exchange chromatography or hydrophilic interaction liquid chromatography (HILIC) are often employed.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to specifically detect and quantify each metabolite and its 13C-labeled isotopologues.

Data Presentation: Predicted Mass Isotopomer Distributions

The following table summarizes the predicted mass isotopomer distributions (MIDs) of key PPP intermediates following the administration of this compound. These predictions are based on the known metabolic conversions.

| Metabolite | Abbreviation | Predicted Mass Isotopologues (M+n) | Interpretation |

| D-Xylulose-5-phosphate | Xu5P | M+1 | Direct entry of the 13C label from this compound. |

| Ribulose-5-phosphate | Ru5P | M+1 | Isomerization of M+1 Xu5P. |

| Ribose-5-phosphate | R5P | M+1 | Isomerization of M+1 Ru5P. |

| Sedoheptulose-7-phosphate | S7P | M+1 | Transketolase reaction involving M+1 Xu5P and R5P. |

| Erythrose-4-phosphate | E4P | M+1 | Transaldolase reaction involving S7P and glyceraldehyde-3-phosphate. |

| Fructose-6-phosphate | F6P | M+1 | Transketolase reaction involving M+1 Xu5P and E4P. |

Visualization of Pathways and Workflows

To facilitate a deeper understanding, the following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic.

Caption: Metabolic entry of this compound into the Pentose Phosphate Pathway.

Caption: Experimental workflow for this compound tracer analysis.

Caption: Logical flow of information in this compound based PPP flux analysis.

Conclusion

The use of this compound as a stable isotope tracer offers a promising, albeit currently underutilized, approach for the detailed investigation of the pentose phosphate pathway. By leveraging the established metabolic connections and analytical methodologies, researchers can design and execute robust experiments to quantify PPP flux. This technical guide provides a foundational framework to encourage and support the application of this compound in advancing our understanding of cellular metabolism in health and disease. Further experimental validation will be crucial to fully establish the quantitative relationship between D-arabitol metabolism and PPP flux in various biological systems.

References

- 1. Ribitol and D-arabitol catabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENZYMATIC BASIS FOR D-ARBITOL PRODUCTION BY SACCHAROMYCES ROUXII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. D-arabinitol 4-dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Study of transaldolase deficiency in urine samples by capillary LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantification of pentose phosphate pathway (PPP) metabolites by liquid chromatography-mass spectrometry (LC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fundamentals of Isotopic Labeling with D-Arabitol-13C-1: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Isotopic Labeling and D-Arabitol-13C-1

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within biological systems. By replacing one or more atoms of a compound with their heavy isotope, researchers can follow the journey of these labeled molecules through various metabolic pathways. Stable isotopes, such as Carbon-13 (¹³C), are non-radioactive and can be detected using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2] this compound is a specialized isotopic tracer where the first carbon atom of the D-Arabitol molecule is replaced with a ¹³C isotope.[3] This sugar alcohol, a five-carbon polyol, serves as a valuable tool for metabolic flux analysis (MFA), particularly in studies involving the pentose phosphate pathway (PPP) and related metabolic routes.[3][4][5] Its application extends to understanding microbial and fungal metabolism, as well as investigating metabolic alterations in various disease states.

Core Principles and Applications

The primary utility of this compound lies in its ability to introduce a labeled carbon atom into specific metabolic pathways. As cells metabolize this compound, the ¹³C label is incorporated into downstream metabolites. By analyzing the distribution and enrichment of this label in various compounds, researchers can elucidate pathway activities, identify metabolic bottlenecks, and quantify the contribution of arabitol to different metabolic pools.[1][6][7]

Key applications for drug development and research include:

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions within a network to understand cellular physiology.[6][7]

-

Target Identification and Validation: Identifying enzymes or pathways that are critical for the survival or proliferation of pathogens or cancer cells.

-

Drug Efficacy and Mechanism of Action Studies: Assessing how a drug candidate alters metabolic pathways.[3]

-

Biomarker Discovery: Identifying metabolic changes associated with disease states.

Metabolic Pathways of D-Arabitol

D-Arabitol metabolism has been characterized in various organisms, primarily bacteria and fungi. The catabolic pathways generally converge on the pentose phosphate pathway. Two primary routes for D-arabitol utilization have been described in bacteria:

-

Permease, Dehydrogenase, and Kinase Pathway: D-arabitol is transported into the cell by a permease, followed by oxidation to D-xylulose by an arabitol dehydrogenase, and subsequent phosphorylation to D-xylulose-5-phosphate by a kinase.[8]

-

Phosphotransferase System (PTS) and Phosphate Dehydrogenase Pathway: D-arabitol is taken up and phosphorylated by a PTS, and the resulting arabitol-phosphate is then oxidized by an arabitol-phosphate dehydrogenase to a pentose phosphate intermediate.[8]

In fungi, D-arabitol biosynthesis from D-glucose occurs via the pentose phosphate pathway.[9] Glucose is converted to D-ribulose-5-phosphate, which is then reduced to D-arabitol.[9] The catabolism of D-arabitol in these organisms also feeds into the PPP.

Below is a diagram illustrating the general metabolic fate of D-Arabitol.

Quantitative Data Presentation

The following table summarizes growth and substrate consumption rates for Bacillus methanolicus MGA3 on different carbon sources, providing a baseline for comparative metabolic studies.

| Carbon Source | Growth Rate (h⁻¹) | Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹) | Biomass Yield (g CDW g⁻¹) | Carbon Normalized Biomass Yield (g CDW g carbon⁻¹) |

| D-Arabitol | 0.20 ± 0.01 | 5.7 ± 0.1 | 0.24 ± 0.01 | 0.60 ± 0.02 |

| D-Mannitol | 0.37 ± 0.01 | 7.4 ± 0.5 | 0.28 ± 0.01 | 0.70 ± 0.02 |

| Data adapted from studies on Bacillus methanolicus.[8] |

Experimental Protocols

General Experimental Workflow for ¹³C Tracer Analysis

A typical workflow for a ¹³C tracer study using this compound involves several key steps, from cell culture to data analysis.

Detailed Methodology: ¹³C Labeling of Microbial Cultures

This protocol provides a detailed methodology for conducting a ¹³C labeling experiment with this compound in a microbial culture.

1. Culture Preparation:

- Grow the microbial strain of interest in a defined minimal medium with a standard carbon source (e.g., glucose) to mid-exponential phase.

- Harvest the cells by centrifugation and wash them twice with a carbon-free minimal medium to remove any residual carbon source.

- Resuspend the cells in the carbon-free minimal medium to a specific optical density (e.g., OD₆₀₀ of 1.0).

2. Isotopic Labeling:

- Initiate the labeling experiment by adding this compound to the cell suspension at a final concentration of, for example, 20 mM.

- Incubate the cultures under appropriate conditions (e.g., 30°C with shaking).

3. Sampling and Quenching:

- At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the cell suspension.

- Immediately quench metabolic activity by rapidly filtering the cell suspension and washing the cells with a cold, non-metabolizable solution (e.g., cold saline) or by directly transferring the cell suspension into a quenching solution (e.g., -20°C 60% methanol).

4. Metabolite Extraction:

- Extract intracellular metabolites by resuspending the quenched cell pellets in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

- Lyse the cells using methods such as bead beating or sonication.

- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

5. Sample Analysis by LC-MS/MS:

- Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2]

- Separate metabolites using a suitable chromatography column (e.g., a HILIC or reversed-phase column).

- Detect and quantify the mass isotopologues of target metabolites using the mass spectrometer in multiple reaction monitoring (MRM) or full scan mode.[2]

6. Data Analysis:

- Process the raw LC-MS/MS data to determine the mass isotopologue distributions (MIDs) for key metabolites. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).[1]

- Correct the raw MIDs for the natural abundance of ¹³C.

- Use the corrected MIDs to perform metabolic flux analysis using appropriate software (e.g., INCA, Metran).

Conclusion

This compound is a valuable tool for interrogating central carbon metabolism, particularly the pentose phosphate pathway. This guide provides a foundational understanding of its application, from the core principles of isotopic labeling to detailed experimental protocols. By leveraging this approach, researchers in academia and the pharmaceutical industry can gain deeper insights into metabolic networks, accelerating drug discovery and development.

References

- 1. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Use of In Vivo 13C Nuclear Magnetic Resonance Spectroscopy To Elucidate l-Arabinose Metabolism in Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Characterization of D-Arabitol as Newly Discovered Carbon Source of Bacillus methanolicus [frontiersin.org]

- 9. scispace.com [scispace.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Preliminary Studies Using D-Arabitol-13C-1

Introduction

D-Arabitol, a five-carbon sugar alcohol, is a metabolic byproduct found in various organisms, including fungi, algae, and mammals. In humans, elevated levels of D-arabitol can be indicative of certain metabolic disorders and fungal infections, particularly candidiasis. The use of stable isotope-labeled D-arabitol, specifically this compound, offers a powerful tool for tracing its metabolic fate in biological systems. This technical guide provides an in-depth overview of the core principles and methodologies for conducting preliminary studies using this compound as a metabolic tracer. Such studies are crucial for understanding disease pathogenesis, identifying novel drug targets, and developing new diagnostic markers. This compound is a stable isotope-labeled form of D-arabitol, which can be used as a tracer in metabolic research to investigate its pharmacokinetic and metabolic profiles.[1]

Core Applications in Research and Drug Development

Preliminary studies utilizing this compound can be instrumental in several key areas:

-

Metabolic Flux Analysis (MFA): Tracing the flow of the 13C label from this compound through various metabolic pathways can elucidate the contributions of D-arabitol to central carbon metabolism.

-

Disease Biomarker Discovery: By monitoring the metabolism of this compound in disease models, novel biomarkers associated with altered metabolic states can be identified.

-

Drug Efficacy and Mechanism of Action Studies: The effect of therapeutic agents on D-arabitol metabolism can be assessed by tracking changes in the distribution of the 13C label.

-

Host-Pathogen Interaction Studies: In the context of fungal infections, this compound can be used to study the metabolic interplay between the pathogen and the host. For instance, Candida albicans is known to produce significant amounts of D-arabitol.[2][3]

Experimental Design and Protocols

A successful study using this compound requires careful experimental design, from cell culture and labeling to sample analysis.

1. Cell Culture and Isotope Labeling

The choice of cell line or model organism will depend on the research question. For studies on fungal metabolism, organisms like Candida albicans are relevant.[2][3] For investigating the effects on mammalian cells, various human cell lines can be employed.

Experimental Protocol: In Vitro Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and enter the exponential growth phase.

-

Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

-

Labeling Medium: Add pre-warmed culture medium containing a defined concentration of this compound. The concentration should be optimized based on preliminary dose-response experiments. For comparative studies, a control group with unlabeled D-arabitol should be included.

-

Incubation: Incubate the cells for a specific duration (e.g., 24, 48, 72 hours) to allow for the uptake and metabolism of the labeled substrate. Time-course experiments are recommended to capture the dynamics of metabolic flux.

-

Cell Harvesting: After incubation, place the culture plates on ice, aspirate the labeling medium, and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them. Transfer the cell lysate to a microcentrifuge tube.

-

Sample Processing: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant containing the metabolites for analysis.

2. Analytical Techniques for 13C-Label Detection

The primary methods for detecting and quantifying 13C-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Mass Spectrometry (MS): Coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique allows for the sensitive detection and quantification of mass isotopologues of various metabolites. This provides information on the incorporation of the 13C label into downstream metabolic products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR can provide detailed information about the specific position of the 13C label within a molecule, which is invaluable for elucidating complex metabolic pathways.[4]

Experimental Protocol: LC-MS based Metabolite Analysis

-

Sample Preparation: Dry the metabolite extracts under a stream of nitrogen and reconstitute them in a suitable solvent for LC-MS analysis.

-

Chromatographic Separation: Inject the sample into a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC column).

-

Mass Spectrometry Analysis: Eluted metabolites are introduced into a high-resolution mass spectrometer. Data is acquired in both full scan mode to identify all detectable ions and in MS/MS mode to fragment ions for structural identification.

-

Data Analysis: The raw data is processed to identify and quantify the different mass isotopologues of metabolites. The fractional enrichment of 13C in each metabolite is then calculated.

Quantitative Data Presentation

The presentation of quantitative data in a clear and structured format is crucial for the interpretation of results.

Table 1: Growth and Substrate Consumption Rates of Bacillus methanolicus on Different Carbon Sources

| Carbon Source | Growth Rate (h⁻¹) | Substrate Consumption Rate (mmol g CDW⁻¹ h⁻¹) | Biomass Yield (g CDW g⁻¹) |

| D-Mannitol | 0.37 ± 0.01 | 7.4 ± 0.5 | 0.28 ± 0.01 |

| D-Arabitol | 0.20 ± 0.01 | 5.7 ± 0.1 | 0.24 ± 0.01 |

Data adapted from a study on Bacillus methanolicus, illustrating how growth and consumption rates can be compared.[5]

Table 2: Hypothetical 13C Fractional Enrichment in Key Metabolites after this compound Labeling

| Metabolite | Fractional Enrichment (%) at 24h | Fractional Enrichment (%) at 48h |

| D-Ribulose-5-phosphate | 85.2 ± 3.1 | 92.5 ± 2.4 |

| Fructose-6-phosphate | 45.7 ± 2.5 | 60.1 ± 3.0 |

| Sedoheptulose-7-phosphate | 30.1 ± 1.8 | 42.8 ± 2.1 |

| Citrate | 15.3 ± 1.2 | 25.6 ± 1.9 |

| α-Ketoglutarate | 12.8 ± 1.1 | 21.4 ± 1.7 |

This table presents hypothetical data on the fractional enrichment of 13C in central carbon metabolism intermediates following the introduction of this compound.

Visualization of Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for communicating complex information effectively.

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.